molecular formula C5HClF4N2 B13088013 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine

4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine

Cat. No.: B13088013
M. Wt: 200.52 g/mol
InChI Key: ASMBTOCTDAKFIB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative that contains both chlorine and fluorine atoms, as well as a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of reagents such as chlorine gas, fluorine gas, and trifluoromethylating agents under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine may involve large-scale chlorination and fluorination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, boronic acids, and various nucleophiles. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine involves its interactions with molecular targets, such as enzymes and receptors. The compound can bind to specific active sites, leading to the inhibition or activation of biological pathways. The presence of chlorine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-fluoro-5-(trifluoromethyl)pyrimidine include:

Uniqueness

This compound is unique due to the combination of chlorine, fluorine, and trifluoromethyl groups on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5HClF4N2

Molecular Weight

200.52 g/mol

IUPAC Name

4-chloro-2-fluoro-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5HClF4N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H

InChI Key

ASMBTOCTDAKFIB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)F)Cl)C(F)(F)F

Origin of Product

United States

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